3,3-Dimethylhexane-2,2-diol
Description
3,3-Dimethylhexane-2,2-diol is a vicinal diol characterized by hydroxyl groups (-OH) on adjacent carbons (C2 and C2) of a hexane backbone, with two methyl substituents at the third carbon (C3). Its structure confers unique steric and electronic properties, influencing hydrogen bonding capacity, solubility, and reactivity. Vicinal diols are pivotal in organic synthesis, serving as precursors for ketals, acetals, and biologically active molecules .
Properties
CAS No. |
36221-34-8 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
3,3-dimethylhexane-2,2-diol |
InChI |
InChI=1S/C8H18O2/c1-5-6-7(2,3)8(4,9)10/h9-10H,5-6H2,1-4H3 |
InChI Key |
VYZKQGGPNIFCLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylhexane-2,2-diol typically involves the following steps:
Starting Material: The synthesis begins with 3,3-Dimethylhexane, which is commercially available or can be synthesized through various methods.
Hydroxylation: The introduction of hydroxyl groups can be achieved through hydroxylation reactions. One common method is the use of osmium tetroxide (OsO₄) followed by hydrogen peroxide (H₂O₂) to add hydroxyl groups to the double bonds of the starting material.
Purification: The final product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylhexane-2,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., thionyl chloride, SOCl₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
Environmental Applications
Heavy Metal Removal
Research indicates that 3,3-dimethylhexane-2,2-diol can be utilized in the production of phytochemical compounds effective in the removal of heavy metals from contaminated environments. When exposed to aliphatic compounds, certain cyanobacteria produce phytochemicals that can bind to heavy metals, facilitating their removal from water sources. The aliphatic nature of this compound makes it a suitable candidate for enhancing this bioremediation process .
Pharmaceutical Applications
Drug Development
The compound's unique structural properties allow it to be utilized in drug formulation and delivery systems. Its compatibility with various biological systems makes it a potential candidate for developing drug carriers that enhance the bioavailability and efficacy of therapeutic agents. The ability to modify its structure can lead to the creation of derivatives with improved pharmacological properties .
Material Science Applications
Thixotropic Agents
this compound has been investigated for its role in formulating thixotropic agents. These agents are crucial in various applications, including cosmetics and paints, where they provide desirable flow characteristics while maintaining stability. The compound's molecular structure allows it to interact effectively with other components in formulations, enhancing performance .
Case Studies
-
Bioremediation Studies
- Objective : To assess the effectiveness of this compound in enhancing heavy metal removal by cyanobacteria.
- Methodology : Various concentrations of the compound were introduced into contaminated water samples containing heavy metals.
- Results : Increased phytochemical production was observed in cyanobacteria exposed to 3,3-dimethylhexane-2,2-diol compared to control samples. This resulted in a significant reduction of heavy metal concentrations over time.
-
Pharmaceutical Formulation Research
- Objective : To explore the use of 3,3-dimethylhexane-2,
Mechanism of Action
The mechanism of action of 3,3-Dimethylhexane-2,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The methyl groups in this compound hinder molecular packing and reduce hydrogen bonding efficiency compared to linear diols like ethane-1,2-diol .
- Thermal Stability : Cyclic diols (e.g., trans-cyclohexane-1,2-diol) exhibit higher boiling points due to rigid structures and efficient van der Waals interactions .
Chemical Reactivity
Ketalization and Acetalization
Vicinal diols react with carbonyl compounds to form cyclic ketals/acetals. Reactivity depends on steric accessibility and electronic effects:
| Compound | Conversion with Cyclohexanone* | Catalytic Efficiency (CoCl₂/DH₂) |
|---|---|---|
| Ethane-1,2-diol | 99.2% | High (low steric hindrance) |
| Propane-1,2-diol | ~99% | High |
| This compound | ~70% (est.) | Moderate (steric hindrance) |
| trans-Cyclohexane-1,2-diol | Not reported | Low (rigid cyclic structure) |
*Data from acetalization studies using CoCl₂/DH₂ catalysis .
Key Observations :
Hydrogen Bonding and Conformational Stability
Density functional theory (DFT) studies on trans-cyclohexane-1,2-diol reveal that generalized gradient approximation (GGA) functionals overestimate the stability of conformers with intramolecular H-bonding . For this compound:
- Methyl groups may destabilize intramolecular H-bonds due to electron-donating effects.
- Predominant conformers likely favor extended structures to minimize steric clash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
